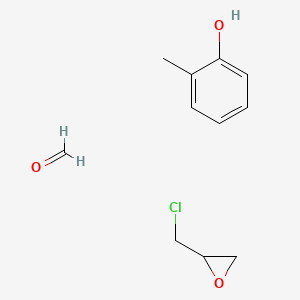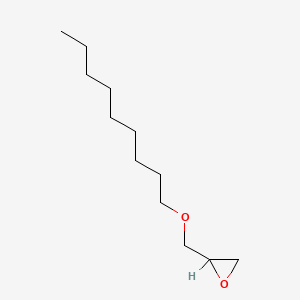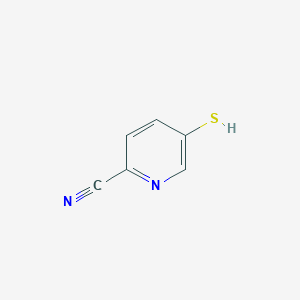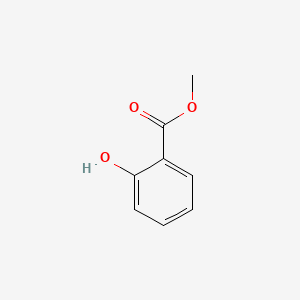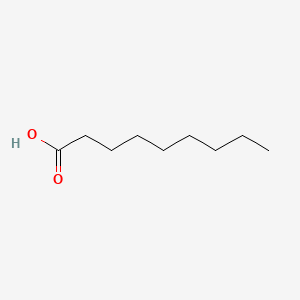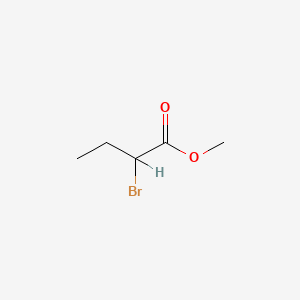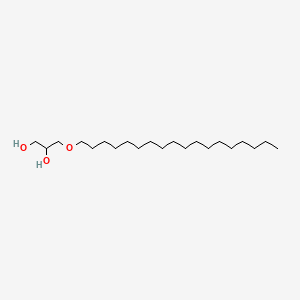
Monoglycerides
Descripción general
Descripción
Monoglycerides are a type of glyceride, composed of a glycerol molecule linked to a fatty acid via an ester bond . They occur naturally in certain oils and processed foods . They are generally safe to eat but are often found in foods that contain high levels of other fats and sodium .
Synthesis Analysis
This compound are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . A cleaner and simpler one-step enzymatic production of α-monolaurin has been suggested, where the reaction and enzyme separation are conducted simultaneously in one unit .
Molecular Structure Analysis
This compound consist of a glycerol molecule and one fatty acid chain . As glycerol contains both primary and secondary alcohol groups, two different types of this compound may be formed; 1-monoacylglycerols where the fatty acid is attached to a primary alcohol, or a 2-monoacylglycerols where the fatty acid is attached to the secondary alcohol .
Chemical Reactions Analysis
This compound are primarily achieved by a glycerolysis reaction between triglycerides and glycerol . Fatty acids can be isolated by Colgate-Emery steam hydrolysis, hydrolysis of vegetable oils using inorganic base catalyst or lipase, and base-catalyzed hydrolysis of pure fatty acid methyl ester .
Physical And Chemical Properties Analysis
This compound are primarily used as surfactants, usually in the form of emulsifiers . They are commonly added to commercial food products in small quantities, which helps to prevent mixtures of oils and water from separating . The crystallization behavior and physical properties of this compound-based oleogels were investigated, showing that all the oleogels formed by saturated fatty acid glycerides exhibited a solid-like behavior and were thermally reversible systems .
Aplicaciones Científicas De Investigación
Monoglycerides in Membrane Systems this compound are significant in various membrane systems, including in nutrition, food science, and membrane biochemistry. They play a role in biological membranes, impacting processes ranging from feeding studies to physical chemistry. The understanding of this compound in these contexts is primarily at a hypothetical level, but their influence is recognized as crucial (Boyle & German, 1996).
Production and Applications this compound (MAG) are non-ionic surfactants with applications in pharmaceutical, food, and cosmetic industries. They are manufactured via chemical glycerolysis of oils and fats, but recent studies explore lipase catalyzed synthesis as a cleaner, greener alternative. This research reviews various production methods and highlights this compound' properties and applications (Freitas et al., 2008).
Modulation of P-glycoprotein Activity this compound such as 1-monoolein and 1-monostearin can modulate the activity and expression of P-glycoprotein in Caco-2 cells. They act as inhibitors of P-gp, a protein involved in drug transport, which can be significant for pharmaceutical applications (Barta et al., 2008).
Antiviral Properties this compound exhibit antiviral properties, particularly against enveloped viruses. Their potential as antiviral agents, including for COVID-19, is significant due to their established safety and widespread use in food and cosmetics (Aldridge, 2020).
Membrane-Disruptive Behavior this compound like dodecylglycerol (DDG) disrupt phospholipid membranes, contributing to antimicrobial activity. The study of DDG's interactions with membranes provides insights into its enhanced membrane-disruptive activity compared to similar compounds like glycerol monolaurate (GML) (Yoon et al., 2019).
Monoglyceride Self-Assembly Structures this compound in aqueous environments self-assemble into various structures, useful in drug delivery and food applications. These phases can protect molecules, control release, and enhance yield in chemical reactions (Sagalowicz et al., 2006).
Nanotechnology Formulations this compound are integrated into nanotechnology formulations for their antibacterial properties. This review discusses the development of nano-emulsions, liposomes, and other nanotechnology formulations to enhance the performance of this compound in medical and biotechnological applications (Jackman et al., 2016).
Synthesis of Higher Glycerides this compound are involved in the synthesis of triglycerides via the monoglyceride pathway. This study in white and brown adipose tissue highlights their role in lipid metabolism (Schultz Fm & Johnston Jm, 1971).
Catalytic Triad of Monoglyceride Lipase Research on monoglyceride lipase, which catalyzes the hydrolysis of stored triglycerides, identified the catalytic triad involved in this process. This enzyme plays a crucial role in lipid metabolism (Karlsson et al., 1997).
This compound in Oils this compound and their derivatives are key polar lipids in food products. This study explores their phase behavior in oil, relevant for understanding their functional effects in various food products (Chen & Terentjev, 2011).
Antifungal Properties this compound exhibit antifungal properties, impacting the cell membrane of fungal microorganisms. This chapter discusses the structure, synthesis, and mechanism of action of this compound as antifungal agents (Nitbani & Jumina, 2020).
Influence in Baking Industry this compound are used in baking for their antistaling effects. This study investigates the impact of this compound of different fatty acid chain lengths on breadmaking quality (Hattori et al., 2015).
Mecanismo De Acción
Target of Action
Monoglycerides primarily target the cell membranes of organisms . They interact with the lipid bilayer and other components on the cell membrane of microorganisms, causing damage . This interaction is particularly effective against fungal and bacterial cells .
Mode of Action
This compound, being amphiphilic compounds, have both lipophilic and hydrophilic properties . This allows them to bind to the lipid bilayer of cell membranes, disrupting their structure and function . The lipophilic properties are donated by an acyl group from fatty acid and hydrophilic properties from two hydroxyl residues . This disruption can lead to cell lysis and death, particularly in fungal and bacterial cells .
Biochemical Pathways
This compound are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be produced as an intermediate in the alkanoylation of glycerol to form fats . In the body, they are a major end product of the intestinal digestion of dietary fats .
Pharmacokinetics
The pharmacokinetics of this compound, particularly their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their esterification form . For example, omega-3 fatty acids esterified in this compound showed greater plasma concentrations in adults after acute supplementation compared to those esterified in ethyl esters or triglycerides . This suggests that this compound may have better bioavailability.
Result of Action
The primary result of the action of this compound is the disruption of cell membranes, leading to cell lysis and death . This gives this compound potent antifungal and antibacterial properties . In addition, they are used in food products to prevent mixtures of oils and water from separating .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is more sustainable and less energy-intensive compared to other methods, contributing positively towards greenhouse gas mitigation . Moreover, this compound are used in various industries including food, cosmetics, pharmaceuticals, detergents, and plasticizer industries , demonstrating their versatility and adaptability to different environments.
Direcciones Futuras
Propiedades
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Batyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
544-62-7, 68990-53-4 | |
| Record name | Batyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batilol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-22 mono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Batilol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)
